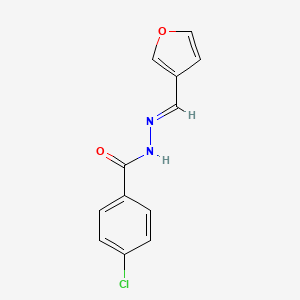![molecular formula C20H22N2O2 B5801043 N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'DPA' and is a derivative of the quinoline family of compounds.
科学研究应用
DPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant activity against various cancer cell lines and has been proposed as a potential anticancer agent. Additionally, DPA has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. Furthermore, DPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. DPA has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes. This results in the accumulation of acetylcholine and butyrylcholine, which can lead to the induction of apoptosis in cancer cells. Additionally, DPA has been found to induce the generation of reactive oxygen species, which can also lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPA has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to the accumulation of acetylcholine and butyrylcholine. Additionally, DPA has been found to induce the generation of reactive oxygen species, which can lead to the induction of apoptosis in cancer cells. Furthermore, DPA has been found to exhibit a high degree of selectivity towards cancer cells, making it a potential candidate for the treatment of cancer.
实验室实验的优点和局限性
One of the major advantages of using DPA in lab experiments is its high degree of selectivity towards cancer cells. This makes it a potential candidate for the development of targeted therapies for cancer. Additionally, DPA has been found to exhibit a low degree of toxicity towards normal cells, making it a safer alternative to conventional chemotherapy drugs. However, one of the major limitations of using DPA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of DPA. One of the major areas of research is the development of more efficient synthesis methods for DPA. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in the treatment of various diseases. Furthermore, the development of more efficient delivery systems for DPA is also an area of active research. Finally, the development of more potent derivatives of DPA is also an area of interest for future research.
Conclusion:
In conclusion, DPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. DPA has been found to exhibit significant activity against various cancer cell lines and has been proposed as a potential anticancer agent. Additionally, DPA has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. However, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in various fields.
合成方法
The synthesis of DPA involves the reaction between 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)aniline and 2-methylpropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DPA, which can be purified by recrystallization from a suitable solvent.
属性
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(23)21-17-10-5-8-16(13-17)20(24)22-12-6-9-15-7-3-4-11-18(15)22/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITHFEIOXPFPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)
![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)
![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)

![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)


![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)